9,10-Epoxyoctadecatrienoic acid

Description

Historical Discoveries and Initial Characterization within Oxylipin Metabolism

The discovery and initial understanding of 9,10-Epoxyoctadecatrienoic acid are intrinsically linked to the broader exploration of oxylipins, a diverse family of oxygenated fatty acids. Early research into plant defense and developmental pathways led to the identification of these compounds. nih.gov Oxylipins are formed from the catabolism of polyunsaturated fatty acids, with linolenic acid and linoleic acid being key precursors. nih.govresearchgate.net

The biosynthesis of this compound is a key step within a specific branch of the oxylipin pathway. The process begins with the action of lipoxygenase (LOX) enzymes, which incorporate molecular oxygen into polyunsaturated fatty acids like α-linolenic acid (18:3) to produce hydroperoxides. researchgate.net Specifically, 9-lipoxygenase (9-LOX) acts on α-linolenic acid to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT). This hydroperoxide then serves as a substrate for the enzyme allene (B1206475) oxide synthase (AOS). researchgate.net AOS catalyzes the conversion of 9-HPOT into an unstable allene epoxide, this compound (9,10-EOT). researchgate.net This unstable epoxide can then be further metabolized through various enzymatic or non-enzymatic reactions. researchgate.net

Initial studies also identified related epoxy fatty acids, such as cis-9,10-epoxyoctadecanoic acid, which is an oxidation product of oleic acid formed by cytochrome P450 enzymes in various organisms, including fungi and mammals. caymanchem.com Research on rust-infected wheat plants provided early insights into the biosynthesis of epoxy fatty acids, demonstrating the incorporation of acetate (B1210297) and the direct conversion of oleic acid to 9,10-epoxyoctadecanoic acid. nih.gov

Evolution of Research Paradigms: From Jasmonates to Diverse Oxylipin Pathways

Historically, a significant portion of oxylipin research was centered on the jasmonate family of hormones, including jasmonic acid (JA) and its derivatives. scilit.com Jasmonates are well-known for their critical roles in plant growth, development, and defense against pathogens and insects. nih.govscilit.com The biosynthesis of jasmonates proceeds through the 13-LOX pathway, where 13-hydroperoxylinolenic acid is the key intermediate. nih.gov

However, as research progressed, it became increasingly evident that the oxylipin world was far more extensive than just the jasmonates. A paradigm shift occurred, leading to the exploration of numerous other oxylipin branches and their diverse biological functions. researchgate.netfrontiersin.org This included a growing interest in the products of the 9-LOX pathway, which generates a distinct set of oxylipins, including this compound. frontiersin.orgoup.com

This expanded view revealed that plants produce a vast array of oxylipins, with estimates suggesting hundreds of structurally diverse molecules. researchgate.net Many of these, particularly those derived from the 9-LOX pathway, have functions that are independent of the classical jasmonate signaling pathway. oup.com For instance, studies on various plant species have shown that 9-oxylipins are involved in regulating processes like lateral root development and defense responses. nih.gov The discovery that some oxylipins, like 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid, also have their own distinct signaling roles further highlighted the complexity of oxylipin biology beyond the jasmonate-centric view. oup.com This evolving understanding has positioned this compound and other 9-oxylipins as important signaling molecules in their own right, with specific roles in plant physiology.

Nomenclature and Structural Context of this compound

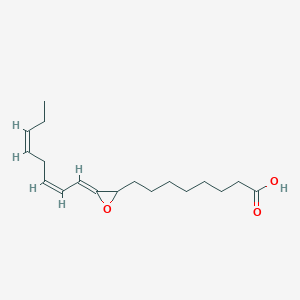

The nomenclature of this compound reflects its chemical structure. It is a derivative of octadecatrienoic acid, an 18-carbon fatty acid with three double bonds. The "9,10-Epoxy" prefix indicates the presence of an epoxide ring (an oxirane) spanning the 9th and 10th carbon atoms of the fatty acid chain. The specific isomer, cis-9,10-Epoxy-12(Z),15(Z)-octadecadienoic acid, specifies the stereochemistry of the epoxide ring and the configuration of the double bonds. larodan.com

This compound belongs to the broader class of epoxy fatty acids. hmdb.ca Structurally, it is characterized by an 18-carbon backbone, a carboxylic acid group at one end, and an epoxide ring. larodan.com The presence and position of the double bonds and the epoxide ring are crucial for its biological activity.

It is important to distinguish this compound from similar but distinct compounds. For example, coronaric acid is a monounsaturated epoxy derivative of linoleic acid, also known as 9,10-epoxy-12Z-octadecenoic acid. wikipedia.org In mammalian systems, this compound is sometimes referred to as leukotoxin. wikipedia.org Another related compound is cis-9,10-epoxyoctadecanoic acid, which is derived from the monounsaturated oleic acid and lacks the additional double bonds present in this compound. caymanchem.comnih.gov

The precise chemical structure and stereochemistry are critical for the biological function of these molecules, and different isomers can have vastly different effects. The development of sophisticated analytical techniques has been instrumental in distinguishing between these closely related oxylipins and elucidating their specific roles in biological systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28O3 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

8-[(3Z)-3-[(2Z,5Z)-octa-2,5-dienylidene]oxiran-2-yl]octanoic acid |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13,17H,2,5-6,8-9,11-12,14-15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13- |

InChI Key |

AAJODOMQIUQTFG-XAICKWAHSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C=C/1\C(O1)CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CC=C1C(O1)CCCCCCCC(=O)O |

Origin of Product |

United States |

Biological Roles and Physiological Significance in Research Contexts

Role in Plant Biology and Plant-Environment Interactions

Mediation of Plant Defense Responses

The conversion of 9,10-Epoxyoctadecatrienoic acid into biologically active compounds is a key strategy plants employ to defend against a range of biological threats, including pathogenic fungi and insect herbivores.

Research in maize (Zea mays) has demonstrated that infection with the necrotrophic fungus Cochliobolus heterostrophus, the causal agent of Southern Corn Leaf Blight, triggers the localized production of 10-OPEA and related compounds. nih.gov These molecules accumulate in the dying, necrotic tissues characteristic of the infection. nih.gov In this context, they function as potent phytoalexins, directly inhibiting the growth of the invading fungus. While direct studies on Fusarium graminearum are limited, the established broad-spectrum antifungal activity of these compounds is significant. For instance, 10-OPEA has shown efficacy in suppressing the growth of other fungi, such as Fusarium verticillioides, indicating a potentially wider role in defending against various fungal pathogens.

The defensive capabilities of this oxylipin pathway extend to insect herbivores. Studies have identified that compounds derived from the 9-lipoxygenase (9-LOX) pathway, including 10-OPEA and related ketols, possess direct insecticidal properties. nih.gov These metabolites have been shown to suppress the growth of larvae of the Fall Armyworm (Spodoptera frugiperda), a significant pest of maize and other crops. nih.govmdpi.comresearchgate.net The accumulation of these defensive compounds upon herbivory acts as a direct chemical barrier, deterring feeding and negatively impacting insect development. nih.govnih.gov This defense mechanism underscores the versatility of the this compound-derived signaling pathway in combating multiple types of biotic stress.

Function as Phytoalexins and Cytotoxic Agents (e.g., "Death Acids")

The derivatives of this compound, such as 10-OPEA and its structural relatives, are collectively and aptly termed "death acids" due to their potent biological activities. nih.govnih.gov This name reflects their dual function as both phytoalexins and cytotoxic agents, which are crucial for a localized and aggressive defense response.

As phytoalexins, "death acids" are antimicrobial and anti-herbivore compounds that accumulate at the site of attack. Their production is a direct response to pathogen or herbivore damage, and they serve to arrest the progress of the invading organism. nih.gov

Beyond their direct antibiotic and insecticidal effects, these compounds are highly phytotoxic. nih.gov Exogenous application of 10-OPEA induces common symptoms of programmed cell death in plant tissues, including the formation of lesions, ion leakage from cells, and DNA fragmentation. This cytotoxic action is a deliberate strategy, contributing to a "scorched earth" defense that limits the spread of biotrophic and necrotrophic pathogens by killing host cells around the infection site. This process is mechanistically linked to the activation of cysteine proteases, enzymes involved in executing programmed cell death.

Influence on Plant Development and Growth Processes (e.g., seed germination, root growth, senescence)

Unlike phytohormones such as auxins or gibberellins (B7789140) that regulate systemic growth and development, the influence of "death acids" appears to be highly localized and primarily associated with defense-related processes. Their function is consistent with specialized roles in local defense reactions rather than broad developmental control. nih.gov

The primary "developmental" process influenced by these compounds is senescence, specifically the accelerated death of cells at sites of infection or wounding. This induced cytotoxicity effectively inhibits the growth of pathogens and deters herbivores. Research on related compounds has shown that altering ABA levels, a hormone with which this pathway interacts, can affect seed germination and root growth. For example, mutants with lower levels of ABA may show earlier seed germination, while exogenous ABA application can inhibit root and stem growth. frontiersin.orgnih.gov However, the primary role of this compound derivatives is not in germination or root architecture but in the targeted sacrifice of cells for the greater protection of the plant.

Interplay with Other Phytohormone Signaling Networks (e.g., jasmonates, ethylene (B1197577), abscisic acid)

The action of this compound derivatives is not isolated but is integrated within the plant's complex phytohormone signaling network. These compounds are positional isomers of key molecules in the jasmonate pathway, such as 12-oxo-phytodienoic acid (12-OPDA), and thus represent a distinct but related branch of oxylipin signaling.

Both "death acids" and jasmonates can induce the transcription of defense-related genes. However, a key distinction lies in their differential effects; for instance, 10-OPEA only weakly promotes the accumulation of certain protease inhibitor transcripts that are strongly induced by jasmonates. nih.gov This indicates separate, though possibly overlapping, signaling outcomes.

The plant's response to biotic stress involves intricate crosstalk between jasmonic acid (JA), ethylene (ET), and abscisic acid (ABA). austinpublishinggroup.comfrontiersin.orgmdpi.com Typically, defense against necrotrophic pathogens involves synergistic JA and ET signaling, while defense against herbivores often involves JA and ABA. austinpublishinggroup.comresearchgate.net The "death acid" pathway intersects with this network. For example, the induction of programmed cell death by 10-OPEA is a process heavily regulated by hormones like ABA. frontiersin.org Furthermore, genetic studies show that the pathways for ABA and ethylene biosynthesis and signaling are reciprocally regulated, highlighting the interconnectedness of stress responses. nih.govnih.govresearchgate.net The cytotoxic activity of "death acids" can be seen as a specialized output of this broader signaling web, allowing the plant to mount a rapid, localized, and lethal defense when faced with specific threats.

Interactive Data Tables

Table 1: Biological Activity of this compound Derivatives

| Target Organism | Plant System | Observed Effect | Compound(s) |

| Cochliobolus heterostrophus (Fungus) | Maize | Inhibition of fungal growth (Phytoalexin activity) | 10-OPEA / "Death Acids" |

| Fusarium verticillioides (Fungus) | Maize | Inhibition of fungal growth (Phytoalexin activity) | 10-OPEA |

| Spodoptera frugiperda (Fall Armyworm) | Maize | Insecticidal activity, suppression of larval growth | 10-OPEA / Ketols |

| Plant Cells | Maize | Induction of cell death, lesion formation, DNA fragmentation (Cytotoxicity) | 10-OPEA / "Death Acids" |

Involvement in Wounding and Stress Responses

When plant tissues are damaged by mechanical stress, herbivores, or pathogens, a complex signaling cascade is initiated to mount a defense. nih.gov Central to this response are oxylipins, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. nih.gov This process shows remarkable similarity across plants and animals, employing lipoxygenases and cytochrome P450 enzymes to oxidize fatty acids released from damaged cell membranes. nih.gov

The plant hormone jasmonate (JA), a well-studied oxylipin, is synthesized de novo in response to injury and is crucial for orchestrating wound-induced adaptive responses. nih.gov While jasmonate is a key player, the broader family of oxylipins, including epoxy fatty acids, are recognized as sentinels of wound stress. nih.gov The synthesis of these compounds is a direct consequence of membrane perturbation. In Arabidopsis, wounding induces the expression of genes related to wax biosynthesis, a protective barrier, in a manner dependent on the hormone abscisic acid (ABA). nih.gov This highlights the intricate hormonal network that governs plant responses to physical injury. nih.govfrontiersin.org

Role in Arbuscular Mycorrhizal Symbiosis

Arbuscular mycorrhizal (AM) symbiosis is a widespread, mutually beneficial relationship between most terrestrial plants and fungi of the phylum Glomeromycota. researchgate.netnih.gov This interaction facilitates nutrient uptake for the plant, which in turn supplies carbohydrates to the fungus. nih.gov The establishment and maintenance of this symbiosis rely on complex chemical communication between the partners. researchgate.net

Research into the metabolic changes induced by this symbiosis has shown significant alterations in fatty acid profiles. In a study involving grapevine (Vitis vinifera) colonized by the AM fungus Rhizophagus irregularis, a significant increase in the precursor fatty acids linoleic acid (C18:2) and α-linolenic acid (C18:3) was observed in the roots. frontiersin.org Furthermore, the leaves of these mycorrhizal plants showed higher levels of putative epoxyoctadecatrienoic acids (EOTEs), indicating that the formation of this compound from its precursor, α-linolenic acid, is part of the systemic response to the symbiosis. frontiersin.org This suggests a role for these epoxy fatty acids in the systemic signaling or physiological adjustments occurring in the host plant during the interaction.

Table 1: Fatty Acid Changes in Vitis vinifera upon AMF Colonization

| Compound | Change in Roots | Change in Leaves |

|---|---|---|

| Linoleic acid | Significant Increase | Higher Levels |

| α-Linolenic acid | Significant Increase | Higher Levels |

| Putative EOTE | Not Measured | Higher Levels |

Data sourced from a study on Vitis vinifera colonized with Rhizophagus irregularis. frontiersin.org

Involvement in Fungal Metabolism

Contribution to Sporulation Processes (e.g., Metarhizium anisopliae)

Metarhizium anisopliae, an entomopathogenic fungus used in biological pest control, can undergo sporulation degeneration during cultivation, reducing its efficacy. nih.gov To understand the underlying mechanisms, a metabolomics analysis was performed comparing normal, effectively sporulating strains with degenerate strains. nih.gov

The study identified 40 differential metabolites. Notably, the level of this compound was found to be up-regulated in the normal, sporulating strain compared to the degenerate one. nih.gov This finding suggests that this specific epoxy fatty acid is positively associated with the process of sporulation in M. anisopliae and may play a role in its developmental lifecycle or the viability of its spores. nih.govresearchgate.netresearchgate.net

Table 2: Differential Metabolites in Metarhizium anisopliae Strains

| Metabolite | Regulation in Normal (Sporulating) Strain |

|---|---|

| This compound | Up-regulated |

| Aspartate | Up-regulated |

| Glutamine | Down-regulated |

| Proline | Up-regulated |

| Serine | Up-regulated |

This table presents a selection of metabolites showing significant changes between normal and degenerate strains. nih.gov

Biosynthesis during Plant-Fungus Interactions (e.g., rust-infected wheat)

The biosynthesis of epoxy fatty acids is a notable feature of certain plant-fungus interactions. Research on wheat plants infected with stem rust (Puccinia graminis) has shown that the uredospores of the fungus are rich in lipids, containing cis-9,10-epoxyoctadecanoic acid. nih.govnih.govfatplants.net The biosynthesis of this compound occurs actively during the sporulation stage of the fungal infection. nih.gov

Studies using radiolabeled precursors demonstrated that oleic acid is a direct precursor to 9,10-epoxyoctadecanoic acid in this system, with a more efficient conversion rate than that from stearic acid. nih.gov This indicates that the fungus, during its proliferation on the plant host, actively produces these epoxy fatty acids.

Mammalian Enzymatic Production and Metabolic Context

Cytochrome P450 (CYP) Epoxygenase Activities on Unsaturated Fatty Acids

In mammals, polyunsaturated fatty acids (PUFAs) are metabolized by a variety of enzymes, including Cytochrome P450 (CYP) epoxygenases. wikipedia.orgnih.gov These enzymes convert PUFAs into epoxide derivatives that act as important lipid mediators in various physiological processes. nih.govescholarship.org

The 18-carbon omega-3 fatty acid, α-linolenic acid (ALA), is a substrate for these CYP enzymes. wikipedia.orgmdpi.com It is metabolized into several epoxide forms, including this compound (9,10-EpODE). wikipedia.org These epoxides are detectable in human plasma, and their concentrations have been shown to increase significantly in individuals consuming an ALA-rich diet. wikipedia.org This demonstrates a direct pathway for the endogenous production of this compound in mammals, linking dietary fatty acid intake to the generation of biologically active lipid signaling molecules. wikipedia.orgnih.gov The epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols. escholarship.org

Table 3: Mammalian CYP-Mediated Epoxidation of Fatty Acids

| Precursor Fatty Acid | CYP Epoxygenase Product |

|---|---|

| α-Linolenic Acid (ALA) | This compound |

| Linoleic Acid (LA) | 9,10-Epoxyoctadecenoic acid (9,10-EpOME) |

| Arachidonic Acid (AA) | Epoxyeicosatrienoic acids (EETs) |

| Eicosapentaenoic Acid (EPA) | 17,18-Epoxyeicosatetraenoic acid (17,18-EpETE) |

| Docosahexaenoic Acid (DHA) | 19,20-Epoxydocosapentaenoic acid (19,20-EpDPE) |

This table summarizes the production of various epoxides from common polyunsaturated fatty acids by CYP enzymes. wikipedia.orgnih.gov

Advanced Methodologies for Research on 9,10 Epoxyoctadecatrienoic Acid

Analytical Chemistry Approaches

A range of analytical chemistry techniques are employed to investigate 9,10-Epoxyoctadecatrienoic acid, each offering unique advantages in terms of sensitivity, specificity, and structural elucidation.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, providing high sensitivity and specificity for its detection in complex biological matrices. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite for GC-MS analysis. nih.govweber.hu This process involves chemically modifying the analyte to increase its volatility and thermal stability. gcms.czgreyhoundchrom.com Common derivatization methods include esterification to convert the carboxylic acid group into an ester and silylation to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

In a typical GC-MS workflow for this compound analysis, the sample is first extracted and then derivatized. For instance, the compound can be converted to its pentafluorobenzyl (PFB) ester, which allows for sensitive detection using negative-ion chemical ionization (NICI) MS. nih.gov This derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification.

For quantitative analysis, a stable isotope-labeled internal standard, such as cis-[9,10-2H2]-EODA, is often added to the sample before extraction. nih.govresearchgate.net This allows for accurate quantification by correcting for any sample loss during preparation and analysis. By monitoring specific ion fragments of both the native compound and the internal standard (a technique known as selected ion monitoring or SIM), researchers can achieve high precision and accuracy in determining the concentration of this compound in various biological samples like human plasma and urine. nih.govnih.gov

Table 1: GC-MS Parameters for 9,10-Epoxyoctadecanoic Acid Analysis

| Parameter | Details | Source |

| Derivatization | Conversion to pentafluorobenzyl (PFB) esters followed by conversion to trimethylsilyl (TMS) ether derivatives. | nih.gov |

| Internal Standard | cis-[9,10-2H2]-EODA (deuterated analog). | nih.govresearchgate.net |

| Ionization Mode | Negative-Ion Chemical Ionization (NICI). | nih.gov |

| Mass Analysis | Selected Reaction Monitoring (SRM) of specific parent and product ions. For cis-EODA: m/z 297 -> 171. For cis-d2-EODA: m/z 299 -> 172. | nih.gov |

| Application | Quantitative determination in human plasma. | nih.govsigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have become indispensable tools for the analysis of this compound and other oxylipins. metabolomics.secaymanchem.com These techniques offer several advantages over GC-MS, including the ability to analyze non-volatile and thermally labile compounds without the need for derivatization, although derivatization can still be used to enhance sensitivity. nih.gov

In an LC-MS/MS system, the sample is first separated by liquid chromatography, typically using a reversed-phase column where compounds are separated based on their hydrophobicity. nih.govmetabolomics.se The eluent from the LC column is then introduced into the mass spectrometer through an interface such as electrospray ionization (ESI), which generates ions from the analytes in the liquid phase. These ions are then analyzed by tandem mass spectrometry (MS/MS). In MS/MS, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the quantification of low-abundance lipids in complex biological matrices. caymanchem.commdpi.com

UPLC-MS/MS utilizes smaller particle size columns, which provides higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. metabolomics.se This is particularly beneficial for separating isomeric compounds, which are often present in biological samples. The development of LC-MS/MS methods often involves the use of authentic standards to optimize chromatographic and mass spectrometric conditions, ensuring accurate identification and quantification. caymanchem.com

Table 2: LC-MS/MS Parameters for Oxylipin Analysis

| Parameter | Details | Source |

| Chromatography | Reversed-phase UPLC with a C18 column. | metabolomics.secaymanchem.com |

| Mobile Phase | Gradient of water with 0.1% acetic acid and acetonitrile/methanol. | metabolomics.secaymanchem.com |

| Ionization | Electrospray Ionization (ESI). | nih.gov |

| Mass Analysis | Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions. | caymanchem.com |

| Application | Quantification of epoxyoctadecadienoic acids and other oxylipins in biological samples like rat plasma and bronchoalveolar lavage fluid. | metabolomics.secaymanchem.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of fatty acids and their derivatives, including this compound. nih.govaocs.org A significant advantage of HPLC is that it operates at ambient temperatures, minimizing the risk of degradation for heat-sensitive compounds. aocs.org

For the analysis of epoxy fatty acids, reversed-phase HPLC is commonly employed, where separation is based on the compound's hydrophobicity. nih.gov In this mode, separation is influenced by both the chain length and the degree of unsaturation of the fatty acid. aocs.org To enhance detection sensitivity, especially when using UV detectors, fatty acids can be derivatized to introduce a chromophore. aocs.org

HPLC is not only an analytical technique but can also be used for micropreparative purposes, allowing for the isolation of specific fractions for further analysis by other methods like mass spectrometry or NMR. aocs.org The separation of isomers, which can be challenging, is an important application of HPLC in fatty acid analysis. hplc.euwalshmedicalmedia.com Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers. researchgate.netcsfarmacie.cz The development of HPLC methods often involves optimizing the mobile phase composition to achieve the desired separation. nih.govhplc.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound. aocs.org Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the chemical environment of the atoms within the molecule. aocs.orgresearchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. researchgate.net The carbon atoms of the epoxy ring also give rise to distinct signals in the ¹³C NMR spectrum. researchgate.netspectrabase.com Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton and carbon signals, providing unambiguous assignments and further confirming the structure of the compound. researchgate.net While NMR is generally less sensitive than mass spectrometry, it is an invaluable tool for the definitive structural characterization of novel or unknown epoxy fatty acids. aocs.orgacs.org

Omics-Based Research Strategies

The field of "omics" encompasses the comprehensive analysis of large sets of biological molecules. In the context of this compound research, lipidomics plays a central role.

Lipidomics aims to identify and quantify the entire complement of lipids (the lipidome) in a biological system. nih.gov This global approach provides a snapshot of the lipid profile under specific conditions, allowing researchers to understand how lipid metabolism is altered in response to various stimuli or in disease states. nih.govhmdb.ca

Advanced analytical platforms, primarily LC-MS/MS, are the workhorses of lipidomics. nih.gov These platforms enable the high-throughput analysis of hundreds to thousands of lipid species in a single run. By comparing the lipidomes of different samples (e.g., healthy vs. diseased tissue), researchers can identify changes in the levels of specific lipids, including this compound and other oxidized fatty acids. lipotype.com

Stable isotope labeling is a powerful strategy within lipidomics that allows for the tracking of the metabolic fate of specific lipids. nih.gov By introducing a labeled precursor (e.g., a ¹³C-labeled fatty acid) into a biological system, researchers can follow its incorporation into various lipid species, providing dynamic information on lipid synthesis, degradation, and remodeling pathways. nih.gov This approach has been used to study the effects of different fatty acids on lipid metabolism and cellular lipotoxicity. nih.gov

The data generated from lipidomics studies are complex and require sophisticated bioinformatics tools for processing, statistical analysis, and visualization. The ultimate goal of these omics-based strategies is to build a comprehensive understanding of the roles of lipids like this compound in health and disease. hmdb.ca

Metabolomics Profiling and Mapping

Metabolomics provides a powerful platform for the comprehensive analysis of small molecules, including this compound, within a biological system. This approach enables the systematic study of the unique chemical fingerprints that result from cellular metabolic processes. walshmedicalmedia.com Liquid chromatography-mass spectrometry (LC-MS/MS) is a dominant tool for metabolomic profiling due to its high sensitivity and specificity, making it ideal for identifying and quantifying low-abundance lipids like epoxy fatty acids. walshmedicalmedia.com

In the context of this compound, metabolomics profiling involves the extraction of lipids from a biological sample (e.g., plasma, tissue, or cells), followed by separation using liquid chromatography and detection by mass spectrometry. This process can map the presence and abundance of the compound and related metabolites. For instance, studies on oxidized linoleic acid metabolites (OXLAMs), a class to which this compound belongs, have successfully used metabolomics to track their changes in response to physiological stimuli like intense exercise. nih.gov By profiling a wide range of oxylipins, researchers can gain insights into the activity of various enzymatic pathways, such as those mediated by cytochrome P450s, which are responsible for its formation. walshmedicalmedia.com

Table 1: Key Techniques in Metabolomics for Epoxy Fatty Acid Analysis

| Technique | Description | Application to this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Considered the gold standard for its specificity and high sensitivity in identifying and quantifying epoxy fatty acids and their diol derivatives in complex biological samples. walshmedicalmedia.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. | Used in global metabolomics procedures to identify shifts in metabolites, including the precursors and downstream products of this compound. nih.gov |

| Non-targeted Metabolomic Profiling | An approach to measure as many small molecules as possible in a sample to identify unexpected changes in response to a stimulus or in different physiological states. | Enables the discovery of novel biomarkers and metabolic pathways related to this compound by capturing a broad snapshot of the metabolome. qub.ac.uk |

Integrated Transcriptomics and Lipidomics Approaches

To achieve a more profound understanding of the regulation of this compound, researchers increasingly turn to multi-omics strategies. The integration of transcriptomics (the study of all RNA transcripts) and lipidomics (the comprehensive study of lipids) is particularly powerful. This dual approach allows for the correlation of gene expression levels with the abundance of specific lipids, revealing the genetic underpinnings of lipid metabolism. nih.govfrontiersin.org

For example, an integrated analysis in developing walnuts or foxtail millet has demonstrated how the expression of genes involved in fatty acid synthesis and modification (e.g., FAD2, FAD3, ACC) directly correlates with the lipid profile at different developmental stages. nih.govresearchgate.net By applying this methodology, one could identify the specific genes encoding the cytochrome P450 epoxygenases or other enzymes responsible for converting linolenic acid into this compound. The process involves collecting parallel transcriptomic (via RNA-sequencing) and lipidomic (via LC-MS/MS) data from the same samples. researchgate.netnih.gov Subsequent bioinformatic analysis can then establish a correlation network, linking differentially expressed genes to variations in the levels of this compound, thereby pinpointing key regulatory genes in its biosynthetic pathway. frontiersin.org

Biochemical and Enzymatic Assay Development

Understanding the function of enzymes that synthesize and degrade this compound requires the development of specific biochemical assays. These assays are fundamental for characterizing enzyme activity, kinetics, and substrate preferences.

In Vitro Enzyme Activity Assays for Biosynthetic Enzymes

Developing an in vitro activity assay is essential for characterizing the specific enzymes that produce this compound, which are typically cytochrome P450 epoxygenases. The process generally follows several key steps, as illustrated by assays developed for other lipid-modifying enzymes like 9-cis-epoxycarotenoid dioxygenase (NCED). nih.gov

First, the candidate enzyme is produced in a recombinant expression system, such as E. coli or yeast. The expressed protein is then purified to homogeneity. The assay itself involves incubating the purified enzyme with its putative substrate (e.g., alpha-linolenic acid) and any necessary co-factors (e.g., NADPH for cytochrome P450 enzymes) under controlled conditions (pH, temperature). The reaction is then stopped, and the products are extracted and analyzed, typically by LC-MS/MS, to detect the formation of this compound. This allows for the direct measurement of enzyme activity and enables the screening of potential inhibitors. nih.gov

Substrate Specificity Determinations

Determining the substrate specificity of the biosynthetic enzymes is crucial to understanding why this compound is produced from alpha-linolenic acid and not other fatty acids. This is achieved by testing the enzyme's activity against a panel of different potential substrates. nih.gov

For the enzyme responsible for synthesizing this compound, researchers would perform a series of in vitro assays, as described above. However, instead of using only alpha-linolenic acid, they would also include other structurally similar polyunsaturated fatty acids.

Table 2: Example Substrate Panel for Specificity Determination

| Substrate Candidate | Chemical Formula | Rationale for Inclusion |

| Alpha-Linolenic Acid (ALA) | C18H30O2 | The presumed primary precursor for this compound. |

| Linoleic Acid (LA) | C18H32O2 | An 18-carbon fatty acid with two double bonds; tests specificity for the number of double bonds. hmdb.ca |

| Oleic Acid | C18H34O2 | An 18-carbon fatty acid with one double bond; tests requirement for polyunsaturation. |

| Arachidonic Acid (ARA) | C20H32O2 | A 20-carbon fatty acid; tests specificity for carbon chain length. walshmedicalmedia.com |

| Eicosapentaenoic Acid (EPA) | C20H30O2 | A 20-carbon fatty acid; tests specificity for both chain length and degree of unsaturation. |

By comparing the amount of product formed from each substrate, researchers can determine the enzyme's preference. Structural biology studies, combined with site-directed mutagenesis, can further reveal the specific amino acid residues in the enzyme's active site that dictate this specificity, as has been shown for enzymes like acetyl-CoA synthetases where a single tryptophan residue acts as a "wall" to exclude larger substrates. nih.gov

Signaling Pathways and Molecular Interactions Mediated by 9,10 Epoxyoctadecatrienoic Acid Derivatives

Mechanisms of Defense Priming and Induction

Defense priming is a critical component of plant immunity where pre-exposure to a stress signal enhances the plant's defensive capacity against future attacks. This process allows for a faster and stronger activation of defense mechanisms. nih.gov Certain chemical compounds, both natural and synthetic, can induce this primed state. nih.govnih.gov

When plants encounter pathogens, wound signals, or abiotic stress, they can shift into a primed state of heightened defense. nih.gov This state is characterized by several molecular changes, including the accumulation of dormant signaling enzymes and elevated levels of pattern-recognition receptors. nih.gov Chemical priming can lead to enhanced resistance to pathogens through various mechanisms, including the potentiation of defense gene expression upon subsequent infection. nih.gov For instance, pretreatment with specific chemicals can prime for a more robust induction of pathogenesis-related (PR) genes. birmingham.ac.uk

One of the key aspects of priming is its ability to confer long-lasting and broad-spectrum resistance. birmingham.ac.uk This systemic acquired resistance (SAR) is often dependent on the signaling molecule salicylic (B10762653) acid (SA). birmingham.ac.uk Another well-studied priming agent, β-aminobutyric acid (BABA), can induce resistance through mechanisms that may overlap with or be independent of SA and jasmonic acid (JA) pathways. birmingham.ac.ukresearchgate.net The primed state can persist, providing protection to parts of the plant that were not directly treated and can even be passed to subsequent generations through epigenetic modifications. birmingham.ac.uk

Regulation of Gene Expression and Transcriptional Changes

The signaling cascades initiated by 9,10-Epoxyoctadecatrienoic acid derivatives ultimately lead to significant changes in gene expression, orchestrating the plant's response to various stimuli. A key enzyme family involved in the biosynthesis of abscisic acid (ABA), a crucial plant hormone, is the 9-cis-epoxycarotenoid dioxygenase (NCED) family. researchgate.net The expression of different NCED genes is tightly regulated in a tissue-specific and developmentally controlled manner, indicating their diverse roles in plant life. researchgate.net

For example, in Arabidopsis, different members of the AtNCED gene family show distinct expression patterns in various organs such as roots, flowers, and developing seeds. researchgate.net AtNCED2 and AtNCED3 are predominantly expressed in the roots, particularly at the sites of lateral root initiation. researchgate.net In contrast, AtNCED5, AtNCED6, and AtNCED9 play more significant roles during seed development. researchgate.net Stress conditions, such as drought, can strongly induce the expression of specific NCED genes, like AtNCED3 in leaves, leading to increased ABA production and enhanced stress tolerance. researchgate.netfrontiersin.org

Overexpression of NCED genes in transgenic plants has been shown to alter plant development and stress responses. For instance, overexpressing the VaNCED1 gene in grapevine enhanced drought tolerance. frontiersin.org Similarly, in sweet potato, overexpression of IbNCED1 led to increased ABA levels, which in turn affected plant height by influencing the gibberellin (GA) metabolic pathway. mdpi.com These studies highlight the pivotal role of regulating the expression of key genes in the oxylipin pathway to modulate plant growth and defense.

Induction of Programmed Cell Death in Plant Systems

Programmed cell death (PCD) is a genetically controlled process essential for development and defense in plants. nih.gov It is a key feature of the hypersensitive response (HR), where rapid cell death at the site of infection restricts pathogen spread. nih.govkit.edu

Several internal and external signals can trigger PCD. In some plant systems, an increase in cytosolic calcium levels ([Ca2+]cyt) and subsequent cytosolic acidification are early events that initiate the PCD cascade. nih.gov This acidification is not necessarily a result of vacuolar collapse, but rather precedes it, suggesting a more complex regulatory mechanism. nih.gov Mitochondria are also considered central integrators of PCD signals, playing a crucial role in determining the cell's fate. nih.govnih.gov

The involvement of specific lipid molecules in inducing PCD is an active area of research. For example, ceramides (B1148491) and long-chain bases, which are types of sphingolipids, have been implicated in the induction of PCD in plants. biorxiv.org In some cases, the accumulation of these sphingolipids is associated with an increase in salicylic acid (SA) levels, suggesting a link between lipid signaling and hormone-mediated PCD. biorxiv.org The induction of PCD can also be influenced by the crosstalk between different signaling pathways, such as those involving auxin and PCD-related genes, which can play a role in developmental processes like seed formation. frontiersin.org

Cross-Talk with Jasmonate and Salicylic Acid Signaling

The signaling pathways of jasmonic acid (JA) and salicylic acid (SA) are central to the plant immune system, often acting as the backbone of defense responses against a wide range of pathogens. nih.gov Generally, SA-mediated defenses are effective against biotrophic pathogens, which feed on living host tissue, while JA-dependent responses are crucial for defense against necrotrophic pathogens that kill host cells to obtain nutrients. nih.govnih.gov

The interaction between these two pathways is complex and can be either synergistic or antagonistic. nih.gov In many cases, an antagonistic relationship is observed, where the activation of one pathway suppresses the other. nih.gov This negative crosstalk is thought to allow the plant to fine-tune its defense response to the specific type of pathogen it is encountering. For instance, combined treatment with both SA and JA can lead to a reprogramming of the plant's transcriptome, with SA often exerting a negative influence on the JA pathway. nih.gov

The integration of signals from the this compound pathway with the SA and JA pathways adds another layer of complexity. For example, some defense priming mechanisms can operate through or independently of the SA and JA pathways. birmingham.ac.uk In jujube plants, resistance to phytoplasma infection has been linked to the crosstalk between JA and SA accumulation. frontiersin.org Understanding these intricate signaling networks is essential for a comprehensive view of plant immunity.

Molecular Receptors and Transduction Components

The perception of this compound and its derivatives, as well as other signaling molecules, relies on specific molecular receptors and downstream transduction components. While the direct receptors for many epoxy fatty acids in plants are still being elucidated, research on related signaling pathways provides valuable insights.

For instance, in the case of the priming agent β-aminobutyric acid (BABA), the aspartyl-tRNA synthetase IBI1 has been identified as a receptor in Arabidopsis. birmingham.ac.uk The binding of BABA to IBI1 initiates the downstream defense responses associated with BABA-induced resistance. birmingham.ac.uk

In the context of hormone signaling, receptors for major phytohormones like SA and JA have been identified. The NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein is a key component in the SA signaling pathway, acting downstream of SA biosynthesis to regulate the expression of defense genes. nih.gov

The transduction of the initial signal often involves a cascade of events, including changes in ion fluxes across membranes, the generation of reactive oxygen species (ROS), and the activation of protein kinases. These early events then lead to the transcriptional reprogramming that underpins the plant's response. The identification and characterization of the full complement of receptors and transduction components for epoxy fatty acid signaling remain a key area for future research.

Future Research Directions and Unexplored Avenues

Elucidation of Undiscovered Enzymes and Pathways

The biosynthesis of 9,10-EOT is primarily understood to occur via the lipoxygenase (LOX) and cytochrome P450 (CYP) enzyme pathways. researchgate.net In plants, the 9-LOX pathway is a key route, initiating the conversion of linoleic or α-linolenic acid into hydroperoxy fatty acids, which can then be further metabolized to form epoxy fatty acids like 9,10-EOT. researchgate.netresearchgate.net However, the full enzymatic cascade and its regulation are far from being completely understood.

Future research should focus on the discovery of novel enzymes and alternative biosynthetic pathways. For instance, studies on other epoxy fatty acids, such as vernolic acid (12-epoxyoctadeca-cis-9-enoic acid), have revealed that different plant families have evolved distinct, structurally unrelated enzymes to produce the same epoxy group. nih.gov This convergent evolution suggests that other, yet-to-be-discovered enzymes, potentially belonging to different classes, could also be responsible for the synthesis of 9,10-EOT in various organisms. The investigation into the metabolism of fatty acid epoxides by LOX enzymes has also revealed the formation of novel products like hydroxy-endoperoxides, indicating that the metabolic pathways are more complex than previously thought. nih.gov

Furthermore, the degradation of unsaturated fatty acids can occur through alternative β-oxidation pathways requiring auxiliary enzymes. nih.gov It is plausible that analogous alternative pathways exist for the metabolism of 9,10-EOT, and identifying the enzymes involved is a critical next step. The discovery of novel lipoxygenase products from docosahexaenoic acid (DHA) in the brain underscores the potential for identifying new metabolic routes for polyunsaturated fatty acids and their derivatives in various biological systems. nih.gov

Investigation of Stereoisomer-Specific Biological Activities

Like many biologically active lipids, 9,10-EOT can exist in different stereoisomeric forms. The spatial arrangement of the epoxy group and the chirality of the carbon atoms involved can significantly influence the molecule's interaction with enzymes and receptors, and consequently, its biological activity. While the synthesis of stable analogs of related hydroxy-epoxy-octadecenoates has been a focus of research, detailed comparative studies on the specific biological activities of the different stereoisomers of 9,10-EOT are lacking. nih.gov

Future investigations should aim to synthesize and isolate pure stereoisomers of 9,10-EOT and systematically evaluate their individual biological effects. This is crucial as different stereoisomers of other oxylipins have been shown to possess distinct, and sometimes opposing, biological activities. The biotechnological production of enantiopure epoxides through enzymatic kinetic resolution is a promising approach to obtain these specific stereoisomers for research purposes. nih.gov Understanding the stereoisomer-specific activities will be fundamental to deciphering the precise physiological and pathophysiological roles of 9,10-EOT.

Systems Biology Approaches to Understand Complex Interactions

The biological functions of 9,10-EOT are unlikely to be mediated in isolation. Instead, it likely operates within a complex network of interacting molecules. Systems biology, through techniques like metabolomics and lipidomics, offers a powerful approach to unravel these intricate relationships. nih.govusda.gov Targeted oxylipin metabolomics can provide a comprehensive profile of the changes in various oxylipin species, including 9,10-EOT, in response to different stimuli or in various disease states. nih.govucdavis.edu

By combining metabolomics with proteomics and transcriptomics, researchers can build a more holistic picture of the pathways influenced by 9,10-EOT. For example, analyzing the global changes in gene expression and protein levels in response to treatment with specific stereoisomers of 9,10-EOT could help identify its downstream targets and signaling pathways. Such an approach has been proposed for understanding the entire arachidonic acid cascade. nih.gov These systems-level analyses are essential for moving beyond a one-molecule-one-function paradigm to a more comprehensive understanding of the role of 9,10-EOT in the broader context of lipid signaling networks.

Translational Research Opportunities in Agricultural and Biotechnological Applications

Emerging evidence strongly suggests a role for the 9-LOX pathway and its derived oxylipins in plant defense mechanisms. mdpi.comnih.gov The production of oxylipins is often induced in response to pathogen attack and physical wounding, where they can act as signaling molecules to activate defense-related genes or possess direct antimicrobial properties. nih.govnih.govnih.gov Specifically, the 9-LOX pathway has been implicated in defense responses in various plants, including pepper and Arabidopsis. nih.govnih.gov

This presents significant translational research opportunities in agriculture. By manipulating the expression of key enzymes in the 9,10-EOT biosynthetic pathway, it may be possible to engineer crops with enhanced resistance to a broad range of pathogens and pests. researchgate.netgoogle.com For instance, the overexpression of specific lipoxygenase genes could lead to an increased production of defense-related oxylipins, thereby bolstering the plant's innate immunity. nih.gov

In the realm of biotechnology, the enzymes involved in the synthesis of 9,10-EOT and other epoxy fatty acids are of considerable interest. The production of specific, enantiopure epoxides is a valuable goal for the synthesis of fine chemicals and pharmaceuticals. nih.gov The use of recombinant LOX enzymes for the production of hydroxy fatty acids from vegetable oils has already been demonstrated as an efficient biotechnological process. nih.gov Further research into the enzymes of the 9,10-EOT pathway could lead to the development of novel biocatalysts for the sustainable production of high-value specialty chemicals.

Q & A

Basic Question: What is the role of 9,10-Epoxyoctadecatrienoic acid in plant signaling pathways, particularly jasmonic acid (JA) biosynthesis?

Answer:

this compound (9,10-EpOTrE) is a key intermediate in the octadecanoid pathway, which produces jasmonates (e.g., JA) critical for plant stress responses. In chloroplasts, α-linolenic acid (18:3) is oxygenated by 13-lipoxygenase (LOX) to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT). Allene oxide synthase (AOS) then converts 13-HPOT into the unstable 12,13-Epoxyoctadecatrienoic acid (12,13-EpOTrE), which is cyclized by allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (OPDA), the precursor of JA . Notably, 9,10-EpOTrE may arise from alternative LOX/AOS pathways (e.g., 9-LOX activity) but is not directly involved in canonical JA biosynthesis. Its role in non-canonical oxylipin signaling under stress conditions remains an active research area .

Basic Question: What are the standard protocols for synthesizing this compound in laboratory settings?

Answer:

A validated chemical synthesis method involves epoxidizing oleic acid under controlled conditions:

Reagents : Oleic acid (3.00 g), acetic acid (0.22 g), sulfuric acid (0.07 g), and hydrogen peroxide (1.08 g, 30% w/w).

Procedure : Mix oleic acid with acetic and sulfuric acids, heat to 40°C with stirring. Add H₂O₂ dropwise, maintain stirring for 4 hours. Separate phases, wash the organic layer with water until neutral pH, and precipitate the product at 4°C.

Yield : ~70% purity, confirmed via GC-MS or NMR . For enzymatic synthesis, recombinant AOS isoforms (e.g., CYP74A) can oxidize 9-HPOT to 9,10-EpOTrE in vitro, requiring optimized pH (6.5–7.5) and temperature (25–30°C) .

Advanced Question: How do researchers resolve contradictions in the regulatory effects of this compound under phosphate (Pi) starvation?

Answer:

Conflicting reports on 9,10-EpOTrE downregulation under Pi starvation (e.g., in Arabidopsis) may stem from:

- Tissue-specificity : Root vs. shoot metabolomes show divergent oxylipin profiles.

- Experimental design : Use of exogenous strigolactones (e.g., 2-epi-GR24) can suppress 9,10-EpOTrE independently of Pi status, necessitating hormone-free controls .

- Quantitative thresholds : LC-MS/MS thresholds (e.g., 0.1 ng/mg FW) may miss low-abundance isoforms. Replicate numbers (≥6 biological replicates) and normalization to internal standards (e.g., deuterated analogs) improve reliability .

Advanced Question: What methodological challenges arise when quantifying this compound in complex biological matrices?

Answer:

Key challenges include:

- Instability : 9,10-EpOTrE hydrolyzes rapidly to α/γ-ketols (t₁/₂ <30 minutes in aqueous media). Stabilization requires immediate snap-freezing (-80°C), acidification (pH 3–4), and avoidance of light .

- Matrix interference : Plant lipid extracts contain isomers (e.g., 12,13-EpOTrE) and dihydroxy derivatives (e.g., 9,10-DiHOME). Reverse-phase UPLC with high-resolution MS (Q-TOF or Orbitrap) and MRM transitions (e.g., m/z 293→171 for 9,10-EpOTrE) enhance specificity .

- Calibration curves : Use synthetic standards spiked into matrix-matched controls to correct for ion suppression .

Advanced Question: How does enzyme specificity influence the metabolic fate of this compound in different organisms?

Answer:

- In plants : Allene oxide cyclase (AOC) exhibits strict specificity for 12,13-EpOTrE, not 9,10-EpOTrE, limiting its cyclization to OPDA. This directs 9,10-EpOTrE toward non-enzymatic hydrolysis or alternative pathways (e.g., peroxygenase-mediated conversions) .

- In mammals : Soluble epoxide hydrolase (sEH) converts 9,10-EpOTrE to 9,10-DiHOME, a pro-inflammatory mediator. Inhibiting sEH (e.g., with TPPU) stabilizes 9,10-EpOTrE, allowing study of its anti-inflammatory effects in models like sepsis .

Advanced Question: What experimental strategies are used to study the interplay between competing oxylipin pathways (e.g., AOS, HPL, DES) for 9-HPOT substrates?

Answer:

- Enzyme kinetics : Compare Kₘ and Vₘₐₓ of AOS, hydroperoxide lyase (HPL), and divinyl ether synthase (DES) for 9-HPOT using purified recombinant enzymes .

- Genetic knockdowns : Silencing AOS or HPL in transgenic plants (e.g., via CRISPR/Cas9) shifts flux toward 9,10-EpOTrE or volatile aldehydes, respectively.

- Metabolite tracing : ¹⁴C-labeled 9-HPOT tracks real-time partitioning into 9,10-EpOTrE vs. other products .

Advanced Question: How do researchers address the instability of this compound during in vivo studies?

Answer:

- Chemical stabilization : Derivatization with pentafluorobenzyl bromide enhances MS detectability and slows hydrolysis .

- Compartmentalized assays : Use chloroplast isolation or peroxisomal fractions to localize 9,10-EpOTrE production and degradation .

- Real-time monitoring : Microfluidic systems with integrated LC-MS enable rapid (<5-minute) sampling from live tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.